![molecular formula C4H7NO3S B2516638 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide CAS No. 2243599-87-1](/img/structure/B2516638.png)
4,5-Dimethyl-5H-oxathiazole 2,2-dioxide
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Overview
Description
“4,5-Dimethyl-5H-oxathiazole 2,2-dioxide” is a chemical compound with the CAS Number: 2243599-87-1 . It has a molecular weight of 149.17 . The IUPAC name for this compound is 4,5-dimethyl-3H-1,2,3-oxathiazole 2,2-dioxide .
Synthesis Analysis
While specific synthesis methods for “4,5-Dimethyl-5H-oxathiazole 2,2-dioxide” were not found, oxadiazoles, a class of compounds to which it belongs, have been synthesized using various methods . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The InChI code for “4,5-Dimethyl-5H-oxathiazole 2,2-dioxide” is 1S/C4H7NO3S/c1-3-4(2)8-9(6,7)5-3/h5H,1-2H3 . This indicates that the compound has a five-membered ring structure with two carbon atoms, one nitrogen atom, one oxygen atom, and one sulfur atom .Scientific Research Applications
Chemical Properties and Synthesis
“4,5-Dimethyl-5H-oxathiazole 2,2-dioxide” is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It has a molecular weight of 149.17 . The compound exists in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Pharmaceutical Applications
Oxadiazoles, including “4,5-Dimethyl-5H-oxathiazole 2,2-dioxide”, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been used in medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
High Energy Molecules
These molecules have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They are utilized as high energy molecules or energetic materials .
Material Science Applications
Oxadiazoles are of considerable importance in different fields such as material science . They can be used in the creation of ionic salts .
Catalytic and Synthetic Applications
“4,5-Dimethyl-5H-oxathiazole 2,2-dioxide” has been employed as a useful reagent able to generate an electron-rich diene intermediate that has the potential to undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through the iminium/enamine activation .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It is known that oxadiazoles, a class of compounds to which this molecule belongs, can generate an electron-rich diene intermediate that has the potential to undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through the iminium/enamine activation . This suggests that 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide may interact with its targets in a similar manner.
Biochemical Pathways
Oxadiazoles have been shown to have a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Given the potential for [4 + 2] cycloaddition with α,β-unsaturated aldehydes, it is possible that this compound could lead to significant changes in cellular function .
properties
IUPAC Name |
4,5-dimethyl-5H-oxathiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-3-4(2)8-9(6,7)5-3/h4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWUDVWIIVFWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NS(=O)(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-5H-oxathiazole 2,2-dioxide |
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